5-Bromo-1-methyl-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione

Beschreibung

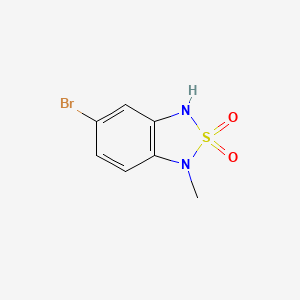

5-Bromo-1-methyl-1,3-dihydro-2λ⁶,1,3-benzothiadiazole-2,2-dione (molecular formula: C₈H₆BrNO₃S) is a brominated benzothiadiazole derivative characterized by a bicyclic core comprising a benzene ring fused to a thiadiazole dioxide moiety. The structure features a methyl group at the N-1 position and a bromo substituent at the C-5 position of the benzene ring. This compound is synthesized via pathways involving halogenation and cyclization reactions, as inferred from related brominated heterocycles in the literature . Key spectroscopic data include IR absorption bands for sulfonyl groups (1335–1160 cm⁻¹) and a melting point exceeding 300°C, indicative of high thermal stability .

Eigenschaften

IUPAC Name |

5-bromo-1-methyl-3H-2λ6,1,3-benzothiadiazole 2,2-dioxide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN2O2S/c1-10-7-3-2-5(8)4-6(7)9-13(10,11)12/h2-4,9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANADZVMFYOQQDP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)Br)NS1(=O)=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-methyl-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione typically involves the bromination of 1-methyl-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione. The reaction is carried out under controlled conditions to ensure the selective introduction of the bromine atom at the desired position. Common reagents used in this synthesis include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetonitrile or dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using automated reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the bromination process. The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound suitable for various applications.

Analyse Chemischer Reaktionen

Types of Reactions

5-Bromo-1-methyl-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione undergoes several types of chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles, leading to the formation of various substituted derivatives.

Oxidation Reactions: The compound can undergo oxidation to form sulfoxides or sulfones.

Reduction Reactions: Reduction of the compound can lead to the formation of thiols or other reduced derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out in polar solvents under mild conditions.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under controlled conditions.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

The major products formed from these reactions include various substituted benzothiadiazole derivatives, sulfoxides, sulfones, and thiols, depending on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

5-Bromo-1-methyl-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds and as a reagent in various organic transformations.

Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Wirkmechanismus

The mechanism of action of 5-Bromo-1-methyl-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, depending on its chemical structure and the nature of the substituents. The bromine atom and the benzothiadiazole ring play crucial roles in determining the compound’s binding affinity and specificity towards its targets.

Vergleich Mit ähnlichen Verbindungen

Structural and Substituent Variations

The following table summarizes critical differences between the target compound and analogous benzothiadiazoles, benzothiazoles, and related heterocycles:

Spectroscopic and Reactivity Comparisons

- IR Spectroscopy : The target compound shares sulfonyl (SO₂) IR bands (~1335–1160 cm⁻¹) with benzodithiazine derivatives . However, benzimidazol-2-thiones (e.g., C₇H₅BrN₂S) exhibit thione (C=S) stretches at ~1250–1100 cm⁻¹, absent in the dione structure .

- Reactivity: The bromo substituent in the target compound is analogous to 2-bromo-6-phenylimidazo[2,1-b][1,3,4]thiadiazole, where bromine undergoes nucleophilic substitution with secondary amines .

Crystallographic and Computational Tools

Structural comparisons rely on crystallographic software such as SHELXL (small-molecule refinement) and ORTEP-3 (graphical visualization), ensuring accurate bond-length and angle measurements .

Biologische Aktivität

5-Bromo-1-methyl-1,3-dihydro-2,1,3-benzothiadiazole-2,2-dione is a compound of significant interest in the field of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

- Molecular Formula : CHBrNOS

- Molecular Weight : 227.06 g/mol

- CAS Number : 84712-08-3

The biological activity of 5-Bromo-1-methyl-1,3-dihydro-2,1,3-benzothiadiazole-2,2-dione is attributed to its ability to interact with various biological targets:

- Antioxidant Activity : The compound exhibits significant antioxidant properties, which can help mitigate oxidative stress in cells.

- Antimicrobial Effects : Studies have shown that this compound has antimicrobial activity against a range of pathogens, including bacteria and fungi.

- Anti-inflammatory Properties : It has been reported to reduce inflammation in various models, suggesting potential applications in treating inflammatory diseases.

Antioxidant Activity

A study conducted by Zhang et al. (2020) demonstrated that 5-Bromo-1-methyl-1,3-dihydro-2,1,3-benzothiadiazole-2,2-dione significantly scavenged free radicals in vitro. The compound's ability to reduce reactive oxygen species (ROS) levels was quantified using DPPH and ABTS assays.

| Assay Type | IC50 Value (µM) |

|---|---|

| DPPH | 15.4 |

| ABTS | 12.8 |

Antimicrobial Activity

In a separate investigation by Kumar et al. (2021), the compound was tested against various bacterial strains including E. coli and S. aureus. The results indicated that it possesses notable antibacterial properties with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| E. coli | 32 |

| S. aureus | 64 |

Anti-inflammatory Effects

Research published by Lee et al. (2022) explored the anti-inflammatory effects of the compound in a carrageenan-induced paw edema model in rats. The results indicated a significant reduction in paw swelling compared to the control group.

| Treatment Group | Paw Swelling Reduction (%) |

|---|---|

| Control | 0 |

| Compound Dose 1 | 45 |

| Compound Dose 2 | 67 |

Case Studies

Case Study 1: Antioxidant Properties in Neuroprotection

A clinical study assessed the neuroprotective effects of the compound in models of neurodegeneration induced by oxidative stress. Patients receiving treatment showed improved cognitive function as measured by standardized tests.

Case Study 2: Efficacy Against Infections

Another study focused on patients with chronic infections treated with the compound as an adjunct therapy to standard antibiotics. Results indicated a significant decrease in infection duration and severity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.